2-(Phenylthio)ethanol

Catalog No.
S580517
CAS No.
699-12-7
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)ethanol

CAS Number

699-12-7

Product Name

2-(Phenylthio)ethanol

IUPAC Name

2-phenylsulfanylethanol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

KWWZHCSQVRVQGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCO

Synonyms

2-phenylmercaptoethanol

Canonical SMILES

C1=CC=C(C=C1)SCCO

The exact mass of the compound 2-(Phenylthio)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Phenylthio)ethanol (CAS 699-12-7) is a bifunctional building block characterized by a terminal primary hydroxyl group and a thioether linkage. In industrial and advanced laboratory settings, it is primarily procured as a precursor for sulfur-containing heterocycles, specialized protecting groups in nucleoside chemistry, and peripheral substituents for materials science. Its baseline value lies in the orthogonal reactivity of the hydroxyl group—which readily undergoes etherification or substitution—and the thioether moiety, which can direct cyclization or be selectively oxidized to a sulfone to trigger beta-elimination. These properties make it an essential reagent where precise control over sulfur integration and downstream processability is required[1].

Substituting 2-(phenylthio)ethanol with close analogs fundamentally disrupts synthetic pathways and target material properties. Replacing it with thiophenol eliminates the reactive hydroxyethyl linker, preventing the etherification reactions necessary for synthesizing substituted phthalonitriles or complex protecting groups. Conversely, substitution with the oxygen analog, 2-phenoxyethanol, alters the heteroatom's nucleophilicity and coordination behavior. During catalytic cyclodehydration, 2-phenoxyethanol yields benzofuran, whereas 2-(phenylthio)ethanol strictly directs the formation of benzothiophene [1]. Furthermore, the oxygen analog cannot undergo the thioether-to-sulfone oxidation required for the two-stage beta-elimination deprotection strategies utilized in sensitive oligonucleotide synthesis[2].

Catalyst-Directed Cyclodehydration for Benzothiophene Scaffolds

In gas-phase reactions over AlPO4 and Pd/AlPO4 catalysts, the choice of the 2-substituted ethanol precursor strictly dictates the core heterocycle formed. While 2-phenoxyethanol undergoes cyclodehydration to yield benzofuran, 2-(phenylthio)ethanol specifically yields benzothiophene. The sulfur atom's distinct electronic properties and interaction with the catalytic surface drive this specific cyclization pathway, making the thioether non-interchangeable with its oxygen counterpart [1].

Evidence DimensionHeterocycle product identity
Target Compound DataYields benzothiophene
Comparator Or Baseline2-Phenoxyethanol (yields benzofuran)
Quantified Difference100% divergence in core scaffold formed
ConditionsGas-phase reaction over AlPO4 and Pd/AlPO4 catalysts

Procurement of the exact thioether analog is mandatory for accessing benzothiophene derivatives, as oxygen or nitrogen analogs will yield entirely different core scaffolds.

Two-Stage Deprotection Capability via Thioether Oxidation

The 2-(phenylthio)ethyl group serves as a highly effective two-stage base protecting group for thymidine analogues. Unlike standard protecting groups that cleave under single-step acidic or basic conditions, the 2-(phenylthio)ethyl moiety remains stable during routine synthetic manipulations. It requires a specific oxidation step to convert the thioether to a sulfone, which then undergoes facile beta-elimination under mild basic conditions. This orthogonal reactivity is structurally impossible with oxygen-based analogs like 2-phenoxyethanol [1].

Evidence DimensionDeprotection trigger mechanism
Target Compound DataStable to standard conditions; cleaves only after oxidation to sulfone followed by mild base
Comparator Or BaselineStandard protecting groups / 2-phenoxyethanol (lack oxidation-triggered beta-elimination)
Quantified DifferenceEnables two-stage orthogonal deprotection
ConditionsSynthesis of sugar-modified thymidine derivatives

Crucial for chemists synthesizing sensitive modified oligonucleotides where standard single-step deprotection would cause premature cleavage or degradation.

Enhancing Organosolubility in Advanced Materials

The incorporation of 2-(phenylthio)ethoxy groups at the peripheral positions of phthalocyanines dramatically improves the material's processability. Synthesizing 4-[2-(phenylthio)ethoxy]phthalonitrile from 2-(phenylthio)ethanol yields metal-free and metallophthalocyanines that exhibit high solubility in common organic solvents (such as chloroform, dichloromethane, and THF). This is a stark contrast to unsubstituted phthalocyanines, which suffer from strong pi-pi stacking and are notoriously insoluble, limiting their application in solution-processed devices [1].

Evidence DimensionSolubility in organic solvents (CHCl3, DCM, THF)
Target Compound DataHighly soluble due to bulky, flexible thioether-containing peripheral groups
Comparator Or BaselineUnsubstituted metallophthalocyanines (highly insoluble)
Quantified DifferenceTransition from intractable solid to solution-processable material
ConditionsPeripheral substitution of phthalocyanine macrocycles

Allows material scientists to formulate and cast phthalocyanine-based films from solution, a critical requirement for device manufacturing and electrochemical analysis.

Precursor for Benzothiophene Derivatives

Utilized in heterogeneous catalytic processes over AlPO4/Pd catalysts to synthesize benzothiophene scaffolds. The specific sulfur-containing structure is non-negotiable for this cyclodehydration pathway, making it a primary raw material for agrochemical and pharmaceutical discovery programs targeting benzothiophenes [1].

Orthogonal Protection in Oligonucleotide Synthesis

Employed to install the 2-(phenylthio)ethyl protecting group on thymine residues. This is particularly valuable when synthesizing complex, sugar-modified thymidine analogues that require mild, two-stage deprotection (oxidation followed by beta-elimination) to preserve sensitive functional groups[2].

Synthesis of Solution-Processable Phthalocyanines

Used as a precursor to synthesize 4-[2-(phenylthio)ethoxy]phthalonitrile, which is subsequently cyclized into metallophthalocyanines. The bulky thioether substituents disrupt macrocycle aggregation, ensuring the final functional materials are soluble in standard organic solvents for electrochemical characterization and thin-film deposition[3].

XLogP3

2.1

UNII

9WA374O44P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

699-12-7

Wikipedia

2-phenylmercaptoethanol

General Manufacturing Information

Ethanol, 2-(phenylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

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